(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC16410116
Molecular Formula: C25H25NO4
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25NO4 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C25H25NO4/c1-15-9-16(2)13-26(12-15)14-20-21(27)8-7-19-24(28)23(30-25(19)20)11-18-10-17-5-3-4-6-22(17)29-18/h3-8,10-11,15-16,27H,9,12-14H2,1-2H3/b23-11- |
| Standard InChI Key | IMNSCRNQWOBIAR-KSEXSDGBSA-N |
| Isomeric SMILES | CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O)C |
| Canonical SMILES | CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a bis-benzofuran scaffold interconnected via a methylidene group at the 2-position of the first benzofuran moiety. The second benzofuran ring is substituted at the 7-position with a (3,5-dimethylpiperidin-1-yl)methyl group and at the 6-position with a hydroxyl group. The Z-configuration of the methylidene linkage is critical for maintaining the compound's stereochemical integrity .
Table 1: Comparative Physicochemical Properties of Benzofuran Derivatives
Synthetic Pathways and Catalytic Strategies
The synthesis of benzofuran-3(2H)-one derivatives often employs conjugate addition reactions. A recent breakthrough in asymmetric catalysis demonstrated the use of copper complexes with chiral phosphine ligands to achieve stereocontrol in benzofuran-3(2H)-one conjugates . For the target compound, a plausible synthetic route involves:
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Formation of the Benzofuran Core: Cyclization of substituted salicylaldehyde derivatives under acidic conditions.
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Introduction of the Piperidinylmethyl Group: Alkylation at the 7-position using (3,5-dimethylpiperidin-1-yl)methanol in the presence of a Lewis acid catalyst.
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Stereoselective Methylidene Formation: Wittig or Horner-Wadsworth-Emmons reaction to establish the Z-configured exocyclic double bond .
Notably, ligand-controlled diastereodivergence, as observed in rocaglaol synthesis , could be leveraged to access specific stereoisomers of the target compound. Density functional theory (DFT) calculations suggest that non-covalent interactions between the chiral ligand and the benzofuran substrate dictate the stereochemical outcome .
| Parameter | Value (Predicted) | Method of Estimation |
|---|---|---|
| LogP | 3.2 ± 0.5 | XLogP3 |
| Water Solubility | Poor | ADMET Predictor |
| Blood-Brain Barrier | Moderate | BOILED-Egg Model |
| CYP3A4 Inhibition | Low | SwissADME |
Structure-Activity Relationship (SAR) Considerations
Key structural determinants of activity in benzofuran derivatives include:
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Z-Configuration: The methylidene group's stereochemistry influences receptor binding. Z-isomers typically show 5–10× higher activity than E-isomers in COX inhibition assays.
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Piperidine Substitution: 3,5-Dimethyl substitution optimizes metabolic stability compared to 3-methyl analogs, with microsomal clearance rates decreasing from 28 mL/min/kg to 12 mL/min/kg .
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Hydroxyl Position: The 6-hydroxy group is critical for antioxidant activity, scavenging DPPH radicals with EC₅₀ = 18 μM vs. 45 μM for deoxygenated analogs .
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